[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.:
Cat. No.: VC16193039
Molecular Formula: C22H29N3O6S
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29N3O6S |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26) |
| Standard InChI Key | ZEMIJUDPLILVNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflects its intricate structure. Key components include:
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A beta-lactam ring fused to a thiazolidine ring, forming the 4-thia-1-azabicyclo[3.2.0]heptane core.
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A pivaloyloxymethyl ester group at the C2 position, enhancing lipophilicity and oral absorption .
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An L-2-amino-2-phenylacetamido side chain at C6, critical for binding penicillin-binding proteins (PBPs) in bacterial cell walls.
The stereochemistry, specified as (2S,5R,6R), ensures proper spatial orientation for biological activity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.5 g/mol |
| CAS Registry Number | 33817-20-8 |
| IUPAC Name | See Section 1.1 |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step processes to construct the beta-lactam core and attach functional groups:
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Beta-Lactam Ring Formation: Achieved via cyclization reactions, often employing protected intermediates to prevent ring degradation.
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Side Chain Incorporation: The L-2-amino-2-phenylacetamido group is introduced using carbodiimide-mediated coupling under inert conditions .
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Esterification: The pivaloyloxymethyl ester is appended to enhance metabolic stability, utilizing pivaloyl chloride and a hydroxylmethyl intermediate.
Critical parameters include temperature control (0–5°C for acylation steps) and chiral catalysts to preserve stereochemical integrity .
Analytical Characterization
Advanced techniques verify purity and structure:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and stereochemistry .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed m/z 463.1777 vs. theoretical 463.1777) .
Pharmacological Profile
Mechanism of Action
As a beta-lactam derivative, the compound inhibits bacterial cell wall synthesis by covalently binding to PBPs. The L-2-amino-2-phenylacetamido side chain mimics D-alanyl-D-alanine, facilitating PBP recognition . The pivaloyloxymethyl ester acts as a prodrug moiety, hydrolyzing in vivo to release the active penicilloic acid .
Antimicrobial Spectrum
While direct studies are sparse, structural analogs like pivampicillin exhibit activity against:
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Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).
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Gram-negative bacteria: Escherichia coli, Haemophilus influenzae .
Resistance mechanisms (e.g., beta-lactamase production) may limit efficacy, necessitating co-administration with beta-lactamase inhibitors.
Research Applications and Findings
Preclinical Studies
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Oral Bioavailability: The pivaloyloxymethyl ester improves intestinal absorption, with prodrug conversion yielding plasma concentrations comparable to ampicillin .
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Stability: Enhanced resistance to gastric acid degradation compared to unmodified penicillins .
Table 2: Pharmacokinetic Comparison with Ampicillin
| Parameter | [(2,2-Dimethylpropanoyl)oxy]methyl Derivative | Ampicillin |
|---|---|---|
| Oral Bioavailability (%) | 75–85 | 50–60 |
| Plasma Half-Life (h) | 1.2–1.5 | 1.0–1.2 |
| Protein Binding (%) | 18–22 | 15–20 |
Future Directions
Resistance Mitigation
Structural modifications to evade beta-lactamase activity (e.g., bulky substituents near the beta-lactam ring) could enhance utility .
Formulation Development
Liposomal or nanoparticle-based delivery systems may further improve bioavailability and target specificity.
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